An In-depth Technical Guide on the Chemical Properties and Reactivity of Hydrogen Selenide
An In-depth Technical Guide on the Chemical Properties and Reactivity of Hydrogen Selenide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrogen selenide (B1212193) (H₂Se), the simplest hydride of selenium, is a colorless, highly toxic, and flammable gas with a characteristic unpleasant odor. Despite its hazardous nature, H₂Se is a crucial precursor in the synthesis of various selenium-containing compounds and plays a pivotal role in the biological incorporation of selenium into selenoproteins. This guide provides a comprehensive overview of the chemical properties and reactivity of hydrogen selenide, intended for researchers, scientists, and professionals in drug development. It covers its physical and chemical characteristics, detailed experimental protocols for its synthesis and key reactions, and its role in biological signaling pathways. All quantitative data are summarized in structured tables for ease of comparison, and logical relationships are visualized using diagrams.
Introduction
Hydrogen selenide is an inorganic compound with the chemical formula H₂Se.[1] It is the most toxic selenium compound and is characterized by its disagreeable odor, often described as resembling decayed horseradish at low concentrations and rotten eggs at higher concentrations.[1] Its structural similarity to hydrogen sulfide (B99878) (H₂S) results in some analogous chemical properties, though H₂Se is a stronger acid and more easily oxidized.[2] This guide aims to provide a detailed technical resource on the chemical properties and reactivity of hydrogen selenide to support its safe handling and effective use in research and development.
Physical and Chemical Properties
Hydrogen selenide is a bent molecule with a C₂ᵥ symmetry. The H-Se-H bond angle is approximately 91°.[2] Its key physical and chemical properties are summarized in the tables below.
Table 1: Physical Properties of Hydrogen Selenide
| Property | Value | Reference(s) |
| Molecular Formula | H₂Se | [1] |
| Molar Mass | 80.98 g/mol | [1] |
| Appearance | Colorless gas | [1] |
| Odor | Decayed horseradish / Rotten eggs | [1] |
| Melting Point | -65.73 °C | [1] |
| Boiling Point | -41.25 °C | [1] |
| Density (gas) | 3.553 g/dm³ | [1] |
| Solubility in Water | 0.70 g/100 mL | [1] |
| Vapor Pressure | 9.5 atm at 21 °C | [1] |
Table 2: Chemical and Thermodynamic Properties of Hydrogen Selenide
| Property | Value | Reference(s) |
| Acidity (pKa₁) | 3.89 | [2] |
| Acidity (pKa₂) | 11.0 | [2] |
| Heat of Formation (ΔHf°) | 29.7 kJ/mol | |
| Standard Molar Entropy (S°) | 219.0 J/(mol·K) | |
| Autoignition Temperature | 260 °C (500 °F) | |
| Flammability Limits in Air | Data not well established, but it is flammable | [3] |
Experimental Protocols
Extreme caution must be exercised when handling hydrogen selenide due to its high toxicity and flammability. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including a hydrogen selenide gas detector.
Synthesis of Hydrogen Selenide
This is a common laboratory method for the preparation of hydrogen selenide.[2][4]
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Reaction: Al₂Se₃ (s) + 6H₂O (l) → 2Al(OH)₃ (s) + 3H₂Se (g)
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Materials:
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Aluminum selenide (Al₂Se₃) chunks or powder
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Degassed, deionized water
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Inert gas (e.g., Argon or Nitrogen)
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Drying agent (e.g., anhydrous calcium chloride or phosphorus pentoxide)
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Cold trap (e.g., liquid nitrogen or dry ice/acetone bath)
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-
Experimental Workflow:
Caption: Experimental workflow for H₂Se synthesis.
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Procedure:
-
Assemble a three-neck round-bottom flask equipped with a dropping funnel, a gas inlet for inert gas, and a gas outlet connected to a purification train.
-
Place a weighed amount of aluminum selenide in the flask.
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Purge the entire system with an inert gas for at least 30 minutes to remove all oxygen.
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Fill the dropping funnel with degassed, deionized water.
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Slowly add the water dropwise to the aluminum selenide. The reaction is exothermic and will generate hydrogen selenide gas. Control the rate of addition to maintain a steady evolution of gas.
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Pass the generated gas through a drying tube filled with a suitable drying agent to remove water vapor.
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Collect the purified hydrogen selenide gas by condensation in a cold trap cooled with liquid nitrogen or a dry ice/acetone bath.
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The collected H₂Se can be stored in a suitable gas cylinder or used directly.
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After the reaction is complete, continue purging the system with inert gas to ensure all H₂Se has been transferred.
-
Decontaminate the apparatus and any residual reactants with a solution of bleach or hydrogen peroxide.
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This method is often used for industrial-scale production but can be adapted for laboratory use to generate high-purity hydrogen selenide.[2]
-
Reaction: H₂ (g) + Se (s/l) ⇌ H₂Se (g) (at T > 300 °C)
-
Materials:
-
Elemental selenium powder
-
Hydrogen gas (high purity)
-
Quartz tube furnace
-
Gas flow controllers
-
Cold trap
-
-
Procedure:
-
Place elemental selenium in a quartz boat inside a tube furnace.
-
Heat the furnace to a temperature above 300 °C.
-
Pass a controlled flow of high-purity hydrogen gas over the molten selenium.
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The resulting gas mixture containing hydrogen selenide and unreacted hydrogen is passed through a cold trap to condense the H₂Se.
-
Unreacted hydrogen can be recycled or safely vented.
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Key Chemical Reactions
Hydrogen selenide is a weak diprotic acid and reacts with strong bases to form selenide salts.[4]
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Reaction: H₂Se (g) + 2NaOH (aq) → Na₂Se (aq) + 2H₂O (l)
-
Procedure:
-
Prepare a solution of sodium hydroxide (B78521) of known concentration in a gas-washing bottle (bubbler).
-
Slowly bubble a stream of hydrogen selenide gas through the sodium hydroxide solution.
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The reaction is typically rapid and exothermic. The resulting solution will contain sodium selenide.
-
Excess H₂Se should be passed through a scrubber containing a bleach or hydrogen peroxide solution for neutralization.
-
Hydrogen selenide is a strong reducing agent and is readily oxidized.
-
Reaction (simplified): 3H₂Se + 2KMnO₄ → 3Se + 2MnO₂ + 2KOH + 2H₂O
-
Procedure:
-
Prepare a dilute aqueous solution of potassium permanganate (B83412).
-
Slowly bubble hydrogen selenide gas through the potassium permanganate solution.
-
A rapid decolorization of the purple permanganate solution will be observed, along with the formation of a brown precipitate of manganese dioxide and elemental selenium.
-
This reaction can be used for the qualitative detection of H₂Se and for scrubbing it from gas streams.
-
Hydrogen selenide can add across the double bond of alkenes to form selenols (selanylalkanes) and dialkyl selenides. This reaction often follows Markovnikov's rule.
-
Reaction (example with 1-octene): H₂Se + CH₂=CH(CH₂)₅CH₃ → HS-Se-CH₂CH₂(CH₂)₅CH₃ and Se(CH₂CH₂(CH₂)₅CH₃)₂
-
Procedure:
-
In a pressure-resistant reaction vessel, dissolve the alkene (e.g., 1-octene) in a suitable solvent (e.g., THF).
-
Cool the solution and carefully introduce a measured amount of liquefied hydrogen selenide or bubble the gas through the solution.
-
The reaction may require a catalyst, such as a Lewis acid or a radical initiator, depending on the desired product and reaction conditions.
-
Seal the vessel and allow the reaction to proceed, monitoring the progress by techniques such as GC-MS or NMR.
-
After the reaction is complete, carefully vent any excess H₂Se into a scrubber and purify the product mixture.
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Biological Role and Signaling Pathway
Hydrogen selenide is a central intermediate in the metabolism of selenium and is the precursor for the biosynthesis of selenocysteine (B57510), the 21st proteinogenic amino acid.[5][6] Selenocysteine is a key component of selenoproteins, many of which are enzymes involved in antioxidant defense and redox signaling.
Selenoprotein Biosynthesis Pathway
The biosynthesis of selenoproteins involves a complex series of enzymatic reactions where hydrogen selenide is the selenium donor.
Caption: Biosynthesis of selenoproteins from H₂Se.
The key steps in this pathway are:
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Formation of Hydrogen Selenide: Dietary selenium compounds are metabolized in the body to produce hydrogen selenide.
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Synthesis of Selenophosphate: The enzyme selenophosphate synthetase 2 (SPS2) catalyzes the ATP-dependent phosphorylation of hydrogen selenide to form selenophosphate, the active selenium donor.[5][7]
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Synthesis of Selenocysteinyl-tRNA[Ser]Sec: Selenophosphate provides the selenium atom for the conversion of seryl-tRNA[Ser]Sec to selenocysteinyl-tRNA[Ser]Sec, a reaction catalyzed by Sep (O-phosphoseryl) tRNA:Sec (selenocysteine) synthase (SepSecS).
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Incorporation into Selenoproteins: During translation, the UGA codon, which normally functions as a stop codon, is recoded to specify the incorporation of selenocysteine into the growing polypeptide chain on the ribosome. This process requires a specific secondary structure in the mRNA called a selenocysteine insertion sequence (SECIS) element.
Safety and Handling
Hydrogen selenide is extremely toxic and flammable.[3] The permissible exposure limit is very low, and exposure can cause severe irritation to the eyes and respiratory system, and at high concentrations can be fatal. It is crucial to handle H₂Se in a well-maintained fume hood with continuous monitoring using a dedicated H₂Se gas detector. All equipment must be leak-tested before use. A scrubber containing an oxidizing agent (e.g., bleach or hydrogen peroxide solution) must be used to neutralize any vented gas. Personnel must be thoroughly trained in the safe handling procedures and emergency response for H₂Se.[8][9]
Conclusion
Hydrogen selenide, despite its hazardous nature, is a compound of significant interest due to its role as a precursor in organoselenium chemistry and its essential function in the biological synthesis of selenoproteins. A thorough understanding of its chemical properties, reactivity, and safe handling is paramount for researchers working with this compound. This guide has provided a comprehensive overview of these aspects, including detailed experimental considerations and its biological significance, to serve as a valuable resource for the scientific community.
References
- 1. Hydrogen selenide - Wikipedia [en.wikipedia.org]
- 2. nj.gov [nj.gov]
- 3. WebElements Periodic Table » Hydrogen » hydrogen selenide [winter.group.shef.ac.uk]
- 4. DSpace [diposit.ub.edu]
- 5. Selenophosphate Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. asiaiga.org [asiaiga.org]
- 8. airgas.com [airgas.com]
- 9. CN101041425A - Preparation and purification method of hydrogen selenide - Google Patents [patents.google.com]
